molecular formula C9H6N4S B3265010 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile CAS No. 40104-29-8

4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile

Cat. No.: B3265010
CAS No.: 40104-29-8
M. Wt: 202.24 g/mol
InChI Key: AOEWGJAUPQKSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile is a heterocyclic compound that contains a thiadiazole ring fused with a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate 4-(5-amino-1,3,4-thiadiazol-2-yl)benzaldehyde. This intermediate is then subjected to a cyclization reaction to yield the final product .

Industrial Production Methods

the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c10-5-6-1-3-7(4-2-6)8-12-13-9(11)14-8/h1-4H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEWGJAUPQKSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile
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4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile
Reactant of Route 3
4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile
Reactant of Route 4
4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile
Reactant of Route 5
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4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile
Reactant of Route 6
4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile

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